

# An In-depth Technical Guide to 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

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Compound of Interest

Compound Name: 1,3-Diiodo-5,5-dimethylhydantoin

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#### **Abstract**

**1,3-Diiodo-5,5-dimethylhydantoin** (DIH) is a versatile and powerful reagent in organic chemistry, primarily utilized as an efficient iodinating agent and a mild oxidant. Since its first synthesis, DIH has found widespread application in the preparation of iodoarenes, the conversion of alcohols and aldehydes to nitriles, and as a disinfectant and biocide. This whitepaper provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and key applications of DIH. Detailed experimental protocols for its synthesis and representative applications are presented, alongside a thorough compilation of quantitative data. Furthermore, reaction pathways for its principal transformations are illustrated using logical diagrams to provide a clear understanding of the underlying mechanisms.

#### Introduction

**1,3-Diiodo-5,5-dimethylhydantoin**, commonly abbreviated as DIH, is a heterocyclic organic compound belonging to the hydantoin family. Its structure is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with iodine atoms attached to both nitrogens. This unique arrangement makes DIH a highly effective electrophilic iodine source. Compared to molecular iodine, DIH is a non-volatile solid, making it easier and safer to handle in a laboratory setting. Its reactivity and selectivity have established it as a valuable tool in modern organic synthesis. Beyond its role in synthesis, the iodine-releasing properties of DIH



also confer significant antimicrobial activity, leading to its use in water treatment and as a disinfectant.

### **Discovery and History**

The first synthesis of **1,3-diiodo-5,5-dimethylhydantoin** was reported in 1965 by Orfeo O. Orazi, R. A. Corral, and H. E. Bertorello.[1][2][3][4][5] Their work, published in the Journal of Organic Chemistry, detailed the iodination of 5,5-dimethylhydantoin and explored the utility of the resulting N-iodohydantoins as iodinating agents.[1][2][3][4][5] This initial research laid the foundation for the subsequent development and application of DIH in a variety of chemical transformations. Over the decades, numerous studies have expanded upon its synthetic utility, establishing it as a go-to reagent for specific iodinations and oxidations.

### **Physicochemical and Spectral Data**

DIH is a cream to light brown crystalline powder. Key physicochemical and spectral properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of 1,3-Diiodo-5,5-dimethylhydantoin

Property	Value	Reference(s)
CAS Number	2232-12-4	[6]
Molecular Formula	C5H6l2N2O2	[6]
Molecular Weight	379.92 g/mol	[6]
Appearance	Cream to light brown crystalline powder	
Melting Point	192-196 °C (decomposes)	[7]
Solubility	Insoluble in water; Soluble in acetone, methylene chloride	
Storage Temperature	-20°C	

Table 2: Spectral Data of 1,3-Diiodo-5,5-dimethylhydantoin



Spectrum Type	Key Peaks / Signals	Reference(s)
<sup>1</sup> H NMR	Due to the absence of protons on the hydantoin ring and the symmetry of the methyl groups, a single peak is expected for the C(CH <sub>3</sub> ) <sub>2</sub> protons. However, the compound's instability in some NMR solvents can lead to decomposition and the appearance of additional peaks.	[8][9]
<sup>13</sup> C NMR	Signals are expected for the carbonyl carbons (C=O), the quaternary carbon (C(CH $_3$ ) <sub>2</sub> ), and the methyl carbons (CH $_3$ ).	[9][10]
FTIR (cm <sup>-1</sup> )	Characteristic peaks for the carbonyl groups (C=O) and C-N bonds are prominent. The presence of the C-I bonds will also influence the fingerprint region.	[11][12]
Mass Spectrometry	The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of iodine atoms and parts of the hydantoin ring.	[13][14][15]

## Experimental Protocols Synthesis of 1,3-Diiodo-5,5-dimethylhydantoin

Two common methods for the synthesis of DIH are presented below.



Method 1: From 5,5-Dimethylhydantoin, Iodine, and Sodium Hypochlorite

This method provides a high yield of DIH.

- Materials:
  - 5,5-Dimethylhydantoin (10.0 g, 0.078 mol)
  - lodine (19.8 g, 0.078 mol)
  - Water (150 mL)
  - n-Butyl acetate (35 mL)
  - 11% Sodium hypochlorite solution (50.3 g, 0.078 mol)
- Procedure:
  - To a 500-mL flask, add 5,5-dimethylhydantoin, iodine, water, and n-butyl acetate.
  - Cool the mixture to 10°C or below in an ice bath.[6]
  - Slowly add the sodium hypochlorite solution while maintaining the temperature below 10°C.[6]
  - After the addition is complete, stir the reaction mixture at the same temperature for 2 hours.[6]
  - A crystalline product will precipitate. Filter the crystals.[6]
  - Dry the collected crystals under reduced pressure to obtain 1,3-diiodo-5,5-dimethylhydantoin.[6]
- Yield: Approximately 90%.[6]

Method 2: From 5,5-Dimethylhydantoin and Iodine Monochloride

This is the originally reported method.



- · Materials:
  - 5,5-Dimethylhydantoin (0.05 mol)
  - Iodine Monochloride (0.11 mol)
  - Sodium Hydroxide (0.1 mol)
  - Ice-water
- Procedure:
  - Prepare a solution of sodium hydroxide in ice-water at 0°C.[6]
  - Add 5,5-dimethylhydantoin to the cold sodium hydroxide solution.
  - Slowly add iodine monochloride to the reaction mixture while maintaining the temperature at 0°C.[6]
  - The product precipitates and can be used without further purification for many applications.

### Iodination of Aromatic Compounds: Synthesis of 4-Iodoanisole

This protocol exemplifies the use of DIH for the electrophilic iodination of an activated aromatic ring.

- Materials:
  - Anisole (1.1 g, 10 mmol)
  - 1,3-Diiodo-5,5-dimethylhydantoin (1.9 g, 5 mmol)
  - Ethanol (15 mL)
  - Concentrated Sulfuric Acid (2 mL)



- 3% Sodium sulfite solution (50 mL)
- Procedure:
  - In a flask, dissolve anisole in ethanol and cool the solution.[16]
  - Slowly add concentrated sulfuric acid while stirring and maintaining a low temperature.[16]
  - Add DIH in three portions over 2-3 minutes.[16]
  - Once the reaction is complete (monitored by TLC), dilute the mixture with a 3% solution of sodium sulfite.[16]
  - Filter the resulting precipitate, wash with water, and dry.[16]
  - Recrystallize the crude product from an appropriate solvent to obtain pure 4-iodoanisole. [16]
- Yield: Up to 97%.[16]

## Oxidation of Alcohols to Nitriles: Synthesis of Benzonitrile from Benzyl Alcohol

This protocol demonstrates the oxidative conversion of a primary alcohol to a nitrile.

- Materials:
  - Benzyl alcohol
  - 1,3-Diiodo-5,5-dimethylhydantoin (DIH)
  - Aqueous ammonia
- Procedure:
  - In a reaction vessel, combine benzyl alcohol and aqueous ammonia.
  - Add DIH to the mixture.



- Heat the reaction mixture, for example, at 60°C.[7][17]
- Monitor the reaction for the consumption of the starting material.
- Upon completion, the reaction mixture can be worked up by extraction with an organic solvent.
- The organic layer is then dried and the solvent evaporated to yield the nitrile product.[18]

#### **Reaction Pathways and Mechanisms**

The utility of DIH in organic synthesis stems from its ability to act as an electrophilic iodine source and a mild oxidant. The following diagrams, generated using the DOT language, illustrate the key reaction pathways.

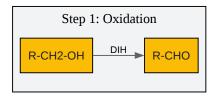
#### **Electrophilic Aromatic Iodination**

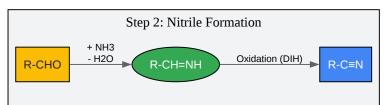
DIH is an excellent reagent for the iodination of electron-rich aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Electrophilic Aromatic Iodination using DIH.

#### **Oxidation of Primary Alcohols to Nitriles**

The conversion of primary alcohols to nitriles using DIH in aqueous ammonia is a two-step process involving the initial oxidation of the alcohol to an aldehyde, followed by conversion to the nitrile.



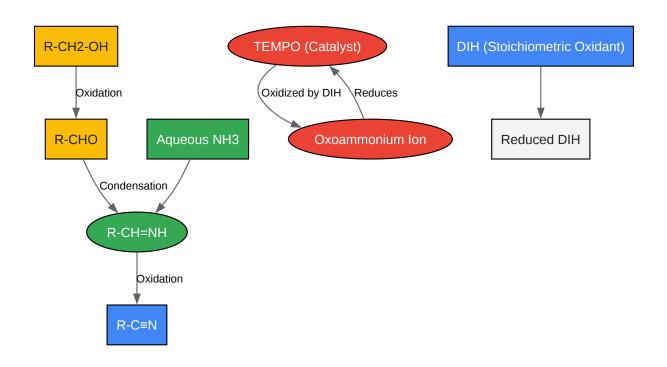


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Caption: Two-step conversion of primary alcohols to nitriles.



A more detailed workflow for the TEMPO-catalyzed variant is as follows:



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